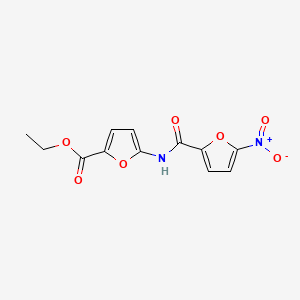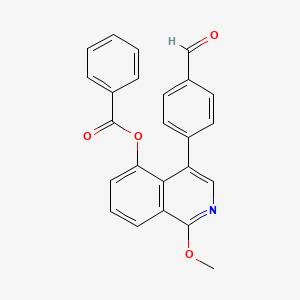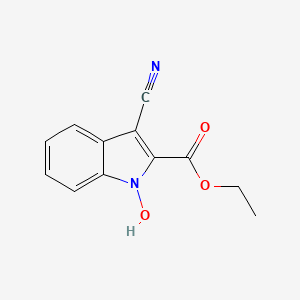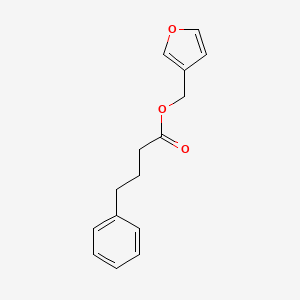![molecular formula C10H6N2S4 B12897191 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- CAS No. 125113-35-1](/img/structure/B12897191.png)
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene: is a heterocyclic compound with a unique structure that includes two fused dithiolo rings and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with sulfur sources to form the dithiolo rings. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential as a bioactive molecule. Studies have explored its use as an inhibitor of specific enzymes and its potential therapeutic effects in treating diseases.
Industry: In industry, the compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mécanisme D'action
The mechanism by which 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In materials science, its electronic properties are attributed to the conjugated system of the dithiolo and pyrrole rings, which facilitate charge transport.
Comparaison Avec Des Composés Similaires
5H-1,3-Dithiolo[4,5-c]pyrrole: A related compound with a similar structure but lacking the bi-dithiolo configuration.
Tetrathiafulvalene: Another sulfur-containing heterocycle with applications in organic electronics.
Uniqueness: 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene is unique due to its fused ring system, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Propriétés
Numéro CAS |
125113-35-1 |
|---|---|
Formule moléculaire |
C10H6N2S4 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C10H6N2S4/c1-5-6(2-11-1)14-9(13-5)10-15-7-3-12-4-8(7)16-10/h1-4,11-12H |
Clé InChI |
LORPDCNBXJCIRM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN1)SC(=C3SC4=CNC=C4S3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)

![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)

![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)



![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
![5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12897198.png)
